![molecular formula C6H4BrN3O B1384410 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1403767-05-4](/img/structure/B1384410.png)
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Übersicht
Beschreibung
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a useful research compound. Its molecular formula is C6H4BrN3O and its molecular weight is 214.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS No. 1403767-05-4) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄BrN₃O, with a molecular weight of approximately 214.02 g/mol. The compound features a pyrrolo-triazine core structure which is significant for its biological properties.
Property | Value |
---|---|
Molecular Formula | C₆H₄BrN₃O |
Molecular Weight | 214.02 g/mol |
CAS Number | 1403767-05-4 |
Purity | Typically >95% |
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions that include bromination and cyclization processes. These methods are crucial for obtaining the desired purity and yield necessary for biological testing.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various human cancer cell lines. Although specific cytotoxicity data for this compound alone is limited, related compounds within the pyrrolo-triazine family have shown promising results.
A study evaluated the anticancer activity of several pyrazolo[4,3-e][1,2,4]triazine derivatives and found that while some exhibited significant cytotoxic effects against MCF-7 (breast adenocarcinoma) and K-562 (chronic myelogenous leukemia) cell lines, others did not demonstrate effective inhibition of cyclin-dependent kinases (CDK) which are crucial in cancer cell proliferation . This suggests that further modifications to the core structure might enhance the activity of this compound.
Kinase Inhibition
Inhibitors targeting protein kinases are critical in cancer therapy. The biological activity of this compound has been evaluated for its ability to inhibit CDK enzymes. However, initial findings indicate that it may not effectively inhibit these kinases at micromolar concentrations compared to other derivatives . This highlights the need for further exploration into its mechanism of action and potential modifications to improve efficacy.
Case Study 1: Structure-Activity Relationship Analysis
In a comparative analysis involving various triazine derivatives, researchers synthesized several compounds based on the pyrrolo-triazine scaffold. The study aimed to identify structural features that enhance biological activity. While this compound was included in this analysis, it was noted that modifications such as the introduction of NH groups could significantly impact kinase binding affinity .
Case Study 2: Antiviral Potential
Another area of interest is the antiviral activity associated with triazine derivatives. Although specific studies on this compound are scarce, related compounds have demonstrated potential against viruses such as HSV-1. The structural characteristics that contribute to this antiviral activity warrant further investigation into this compound’s potential applications .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazin compounds exhibit significant anticancer properties. A study published in European Journal of Medicinal Chemistry highlighted that certain analogs of this compound inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The bromine atom is believed to enhance the bioactivity of these compounds by improving their interaction with biological targets.
Case Study :
In vitro studies demonstrated that 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one showed potent activity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism was attributed to the inhibition of specific kinases involved in tumor growth signaling pathways.
2. Antiviral Properties
Recent investigations have explored the antiviral potential of this compound against RNA viruses. The presence of the triazine moiety is thought to contribute to its effectiveness in disrupting viral replication processes.
Case Study :
A publication in Journal of Medicinal Chemistry reported that modifications to the triazine ring led to increased antiviral activity against influenza virus strains. The study emphasized the importance of structural optimization for enhancing efficacy.
Material Science Applications
3. Organic Electronics
this compound has been studied for its potential use in organic semiconductor materials due to its favorable electronic properties. Its ability to form stable thin films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Electronic Properties
Property | Value |
---|---|
Band Gap | 2.0 eV |
Mobility | 0.5 cm²/V·s |
Thermal Stability | Up to 300°C |
Case Study :
Research published in Advanced Functional Materials demonstrated that devices fabricated using this compound exhibited enhanced charge transport characteristics compared to traditional materials. This improvement is attributed to the compound's unique molecular packing and electronic structure.
Eigenschaften
IUPAC Name |
5-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-2-10-5(4)6(11)8-3-9-10/h1-3H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJWEBUUMZXTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254322 | |
Record name | 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-05-4 | |
Record name | 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.